molecular formula C14H13NO B13694762 1-(2-Naphthyl)-2-pyrrolidinone CAS No. 38348-86-6

1-(2-Naphthyl)-2-pyrrolidinone

Cat. No.: B13694762
CAS No.: 38348-86-6
M. Wt: 211.26 g/mol
InChI Key: FJWHXLZPCPMMNL-UHFFFAOYSA-N
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Description

1-(2-Naphthyl)-2-pyrrolidinone is an organic compound that features a naphthalene ring fused to a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Naphthyl)-2-pyrrolidinone can be synthesized through various methods. One common approach involves the reaction of 2-naphthol with pyrrolidine under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Naphthyl)-2-pyrrolidinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can produce a variety of substituted naphthyl-pyrrolidinone compounds .

Scientific Research Applications

1-(2-Naphthyl)-2-pyrrolidinone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2-Naphthyl)-2-pyrrolidinone exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially modulating their activity. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Uniqueness: 1-(2-Naphthyl)-2-pyrrolidinone is unique due to the presence of both the naphthalene ring and the pyrrolidinone moiety, which confer specific chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

CAS No.

38348-86-6

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

1-naphthalen-2-ylpyrrolidin-2-one

InChI

InChI=1S/C14H13NO/c16-14-6-3-9-15(14)13-8-7-11-4-1-2-5-12(11)10-13/h1-2,4-5,7-8,10H,3,6,9H2

InChI Key

FJWHXLZPCPMMNL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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